![molecular formula C9H13BN2O3 B2941206 {3-甲基-4-[(甲基氨基羰基)氨基]苯基}硼酸 CAS No. 2246616-92-0](/img/structure/B2941206.png)
{3-甲基-4-[(甲基氨基羰基)氨基]苯基}硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including the Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of “{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid” could potentially involve the use of boronic acids or boronic esters. Protodeboronation of pinacol boronic esters is one method that has been reported . This method utilizes a radical approach and has been applied to a variety of alkyl boronic esters .Chemical Reactions Analysis
Boronic acids, including “{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used for forming carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid” would be similar to other boronic acids. They are generally stable and easy to handle . The mode of Brønsted acidity of boronic acids depends on the medium .科学研究应用
细菌检测
Wannapob 等人 (2010) 的一项研究证明了硼酸在检测细菌中的应用。3-氨基苯基硼酸 (3-APBA) 被固定在金电极上以检测水中的细菌,对各种类型水中的快速且具有成本效益的细菌分析显示出有希望的结果 (Wannapob 等,2010)。
晶体结构和葡萄糖传感
Das 等人 (2003) 探索了相关化合物氨基-3-氟苯基硼酸的合成和晶体结构。该化合物正被用于构建在体液的生理 pH 值下工作的葡萄糖传感材料 (Das 等,2003)。
生物膜相互作用
Otsuka 等人 (2003) 研究了硼酸与生物膜成分 N-乙酰神经氨酸 (Neu5Ac) 的结合特征。这项研究突出了硼酸衍生物在识别细胞表面特定分子模式方面的潜力 (Otsuka 等,2003)。
碳纳米管中的光学调制
Mu 等人 (2012) 探索了苯基硼酸接枝、聚乙二醇包裹的单壁碳纳米管的结构-功能关系。这项研究对光学传感技术有影响 (Mu 等,2012)。
多功能化合物结构
Zhang 等人 (2017) 研究了 {4-[(N-取代氨基)(二乙氧基膦酰基)甲基]苯基}硼酸的两个衍生物的结构。这些化合物在医药、农业和工业化学中具有潜在应用 (Zhang 等,2017)。
有机反应中的催化
Wang 等人 (2018) 证明了 2,4-双(三氟甲基)苯基硼酸在有机反应中作为催化剂的用途。这项研究为合成复杂的有机化合物开辟了新的可能性 (Wang 等,2018)。
作用机制
Target of Action
The primary target of {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which can potentially affect its stability and reactivity. Furthermore, the compound is water-soluble , which means it may spread in water systems and could be mobile in the environment .
安全和危害
未来方向
属性
IUPAC Name |
[3-methyl-4-(methylcarbamoylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c1-6-5-7(10(14)15)3-4-8(6)12-9(13)11-2/h3-5,14-15H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZOIHCUKYNYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)NC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate](/img/structure/B2941123.png)
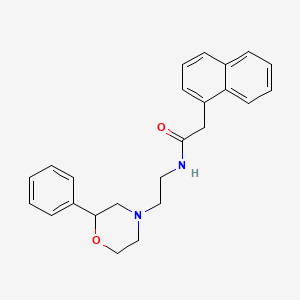
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2941126.png)
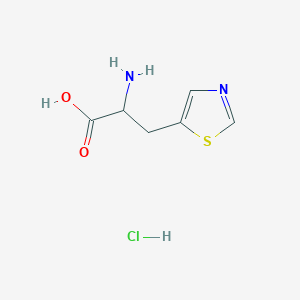
![4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide](/img/structure/B2941128.png)
![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2941129.png)

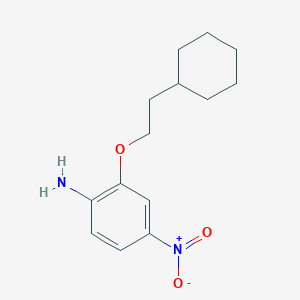


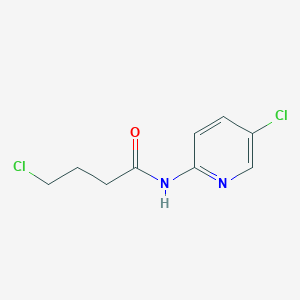
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2941139.png)
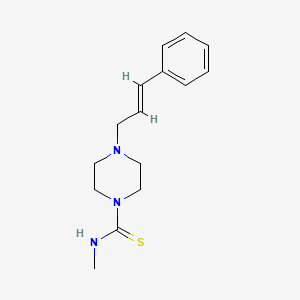
![3-Methyl-7-[(4-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione](/img/structure/B2941145.png)